molecular formula C21H22N2O3 B11707157 N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11707157
M. Wt: 350.4 g/mol
InChI Key: UQQACEMHYPVJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a synthetic organic compound with the molecular formula C21H22N2O3. This compound is characterized by the presence of a benzyl group, a hexanamide chain, and an isoindole ring with two oxo groups. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves the reaction of benzylamine with a suitable hexanoyl chloride derivative in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The isoindole ring is introduced through a cyclization reaction involving phthalic anhydride and an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxo groups or to convert the isoindole ring into a more saturated structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is unique due to its specific structural features, such as the length of the hexanamide chain and the presence of the isoindole ring.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-benzyl-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C21H22N2O3/c24-19(22-15-16-9-3-1-4-10-16)13-5-2-8-14-23-20(25)17-11-6-7-12-18(17)21(23)26/h1,3-4,6-7,9-12H,2,5,8,13-15H2,(H,22,24)

InChI Key

UQQACEMHYPVJRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.